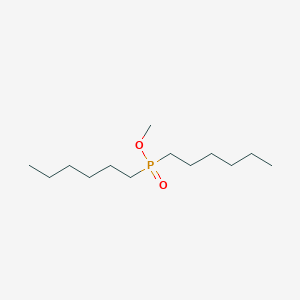
Methyl dihexylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl dihexylphosphinate is an organophosphorus compound with the chemical formula C13H29O2P It is a member of the phosphinate family, which are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl dihexylphosphinate can be synthesized through the reaction of dihexylphosphinic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{(C6H13)2P(O)OH} + \text{CH3OH} \rightarrow \text{(C6H13)2P(O)OCH3} + \text{H2O} ] The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl dihexylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl dihexylphosphinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphorus metabolism.
Industry: It is used in the synthesis of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of methyl dihexylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may also interact with cellular membranes and affect signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl diphenylphosphinate: Similar in structure but with phenyl groups instead of hexyl groups.
Diethyl methylphosphonate: Contains ethyl groups instead of hexyl groups.
Dimethyl phenylphosphonite: Contains methyl and phenyl groups.
Uniqueness
Methyl dihexylphosphinate is unique due to its long alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain or aromatic counterparts. These properties can influence its solubility, reactivity, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
476488-09-2 |
|---|---|
Molekularformel |
C13H29O2P |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
1-[hexyl(methoxy)phosphoryl]hexane |
InChI |
InChI=1S/C13H29O2P/c1-4-6-8-10-12-16(14,15-3)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI-Schlüssel |
MTGWONIJIFHDQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCP(=O)(CCCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


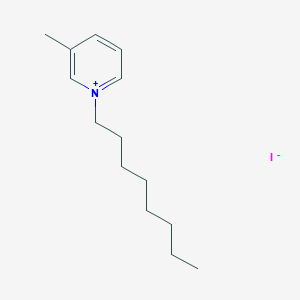
![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
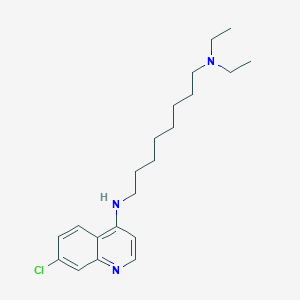
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
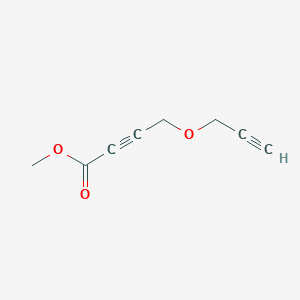
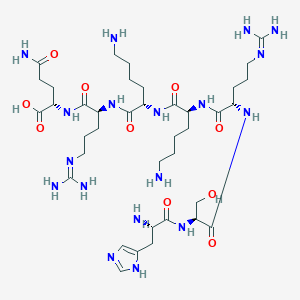
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)

![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
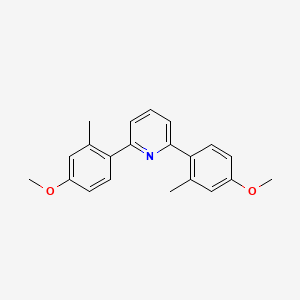
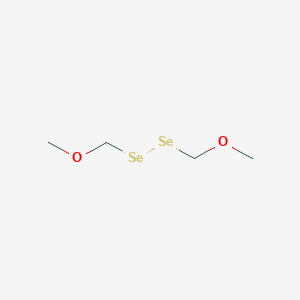

![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
